DY131, chemically known as Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide, is a synthetic agonist of the Estrogen-Related Receptor gamma (ERRγ) and ERRβ. [, , , , , , , ] ERRs are members of the nuclear receptor superfamily and act as transcription factors, regulating the expression of various genes. [, , , , , ] Although referred to as "orphan receptors" due to a lack of known natural ligands, their activity can be modulated by synthetic molecules like DY131. [, , ] DY131 exhibits a high degree of selectivity for ERRγ and ERRβ, showing negligible affinity towards other nuclear receptors, including the estrogen receptors. [, , , ]
The synthesis of DY131 involves a multi-step chemical process. The primary method includes the condensation of hydrazine derivatives with substituted benzaldehydes. A detailed synthesis pathway can be summarized as follows:
This synthesis route highlights the complexity involved in producing DY131, which is necessary for its application in research and potential therapeutic settings .
The molecular structure of DY131 can be described using the following characteristics:
DY131 is involved in various chemical reactions primarily related to its function as an agonist for estrogen-related receptors:
The mechanism of action of DY131 primarily revolves around its role as an agonist for ERRβ and ERRγ:
DY131 exhibits several notable physical and chemical properties:
DY131's applications span various fields due to its biological activity:
DY131 (GSK9089) is a synthetic small-molecule agonist that selectively targets estrogen-related receptor gamma (ERRγ), an orphan nuclear receptor encoded by the ESRRG gene. ERRγ belongs to the NR3B subgroup of nuclear receptors and shares structural homology with estrogen receptors but exhibits constitutive transcriptional activity without binding endogenous estrogens. DY131 binds the ligand-binding domain (LBD) of ERRγ with high specificity, inducing conformational changes that stabilize interactions with coactivator proteins like PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha). This agonism enhances ERRγ's regulation of genes governing mitochondrial function, including those involved in oxidative phosphorylation (e.g., ATP synthase, cytochrome c oxidase) and fatty acid oxidation (e.g., MCAD) [1] [3] [7].
Unlike classical nuclear receptors, ERRγ lacks a known natural ligand, classifying it as an "orphan receptor." DY131’s binding disrupts the salt bridge between Glu275 and Arg316 in ERRγ’s LBD, enabling access to a hydrophobic rear pocket. This mechanism facilitates recruitment of transcriptional coactivators, driving the expression of metabolic and mitochondrial genes. The compound’s EC₅₀ for ERRγ activation is approximately 100 nM, with >50-fold selectivity over ERRα and minimal cross-reactivity with estrogen receptors (ERα/β) [7] [4].
Table 1: Key Molecular Targets of DY131-Mediated ERRγ Activation
Target Pathway | Regulated Genes | Biological Outcome |
---|---|---|
Mitochondrial Biogenesis | TFAM, NRF1, PPARγ | Enhanced mitochondrial DNA replication, increased oxidative capacity |
Oxidative Metabolism | PDK4, MCAD, SOD1/2 | Shift to fatty acid β-oxidation, ROS reduction |
Inflammatory Response | IL-6, IL-1β, NLRP3 | Suppression of cytokine storm, reduced leukocyte infiltration |
Apoptosis Regulation | Bax, caspase-3 | Inhibition of mitochondrial apoptosis pathway |
The development of DY131 emerged from efforts to target the orphan receptor subfamily of nuclear receptors, which lack identified endogenous ligands. Nuclear receptors originated early in metazoan evolution (~635 million years ago), with ERRγ diverging from estrogen receptors before the protostome-deuterostome split. Initial ligand-binding capabilities likely evolved through structural plasticity of the LBD, enabling recruitment of dietary metabolites or hormones as ligands [8] [5] [10].
DY131 was first synthesized in 2005 as part of a screen for ERRβ/γ dual agonists. Its phenolic acyl hydrazone scaffold distinguished it from earlier ligands like diethylstilbestrol or 4-hydroxytamoxifen, which weakly bound ERRγ but lacked specificity. Structural optimization replaced the p-diethylamino group with hydrophobic moieties (e.g., phenylacetylene in derivative HPB2), improving penetration into tissues with high metabolic demands (e.g., liver, brain). This evolution positioned DY131 as a tool compound for probing ERRγ’s functions in metabolism and disease [7] [1].
DY131’s primary therapeutic significance lies in rectifying mitochondrial dysfunction during metabolic and inflammatory crises. In sepsis and acute organ injury, mitochondrial damage reduces ATP synthesis and increases reactive oxygen species (ROS). DY131 counteracts this by:
In LPS-induced liver injury models, DY131 pretreatment restored hepatic oxidative metabolism and ATP levels, correlating with a 40–50% reduction in plasma ALT/AST (liver damage markers) [1] [4]. Similarly, in acute kidney injury, DY131 activated the ERRγ/TFAM axis, restoring mitochondrial density and tubular function [6].
Table 2: Functional Effects of DY131 in Preclinical Disease Models
Disease Context | Model System | Key DY131 Effects | Molecular Mechanism |
---|---|---|---|
Sepsis-Associated Liver Injury | LPS-challenged mice | ↓ ALT/AST/LDH; ↓ inflammation; ↓ apoptosis | ERRγ-mediated ↑ SOD1/2, ↓ IL-1β/IL-6 [1] [4] |
Acute Kidney Injury | Cisplatin-induced nephropathy (mice) | ↓ Tubular apoptosis; ↑ ATP; ↑ mitochondrial density | ERRγ→TFAM activation ↑ ETC complexes [6] |
Neurodegeneration | SH-SY5Y neuronal cells | ↑ Dopaminergic markers (TH, DAT); ↑ neurite outgrowth | ERRγ-CREB-BDNF pathway activation [7] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9